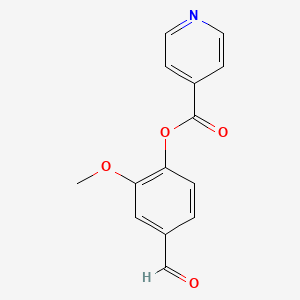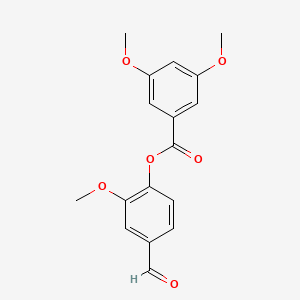
NK-122
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Indole-2-ethanamine, alpha,alpha-dimethyl-, monohydrochloride involves the reaction of alpha,alpha-dimethyltryptamine with hydrochloric acid.", "Starting Materials": [ "alpha,alpha-dimethyltryptamine", "hydrochloric acid" ], "Reaction": [ "Dissolve alpha,alpha-dimethyltryptamine in hydrochloric acid", "Heat the mixture to reflux", "Cool the mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with cold water", "Dry the precipitate to obtain 1H-Indole-2-ethanamine, alpha,alpha-dimethyl-, monohydrochloride" ] } | |
Numéro CAS |
3794-97-6 |
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-(1H-indol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8,13H2,1-2H3 |
Clé InChI |
ODPJAJNDECUREX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl |
SMILES canonique |
CC(C)(CC1=CC2=CC=CC=C2N1)N |
Numéros CAS associés |
3794-97-6 (Parent) 3417-71-8 (hydrochloride) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of metallo-proteinase inhibitors?
A1: Metallo-proteinases are enzymes involved in a wide range of physiological processes, including tissue remodeling, inflammation, and tumor metastasis. Inhibitors of these enzymes are of significant interest as potential therapeutic agents for diseases like cancer and arthritis.
Q2: How was FMPI discovered and isolated?
A: Researchers discovered FMPI while screening microbial metabolites for potential metallo-proteinase inhibitory activity. FMPI is produced by the bacterium Streptomyces rishiriensis NK-122 and was isolated from the culture filtrate through a multi-step purification process involving various chromatography techniques.
Q3: What are some of the chemical properties of FMPI?
A: FMPI demonstrates positive reactions with Rydon–Smith, Sakaguchi, and ammonium molybdate-perchloric acid reagents, while showing negative reactions with ninhydrin, Pauly, Ehrlich, phenol-sulfuric acid, Folin-Ciocalteau, and Tollens reagents . These reactions provide insight into the functional groups present in the FMPI molecule. Additionally, FMPI exhibits stability in highly alkaline environments (pH > 11) but is unstable at lower pH levels, even at room temperature.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)
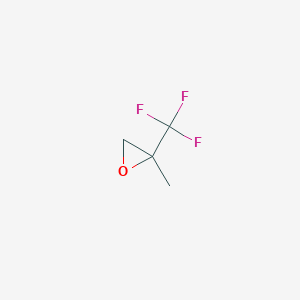

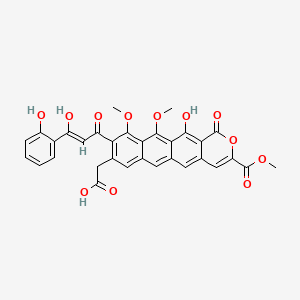

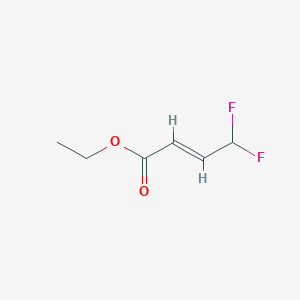
![4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide](/img/structure/B3424945.png)

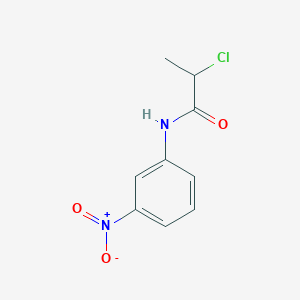
![4-(4-Butylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3424960.png)
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3424968.png)

